molecular formula C12H16BrNO3S B13811378 N-(4-Bromoacetyl)phenyl-1-butanesulfonamide

N-(4-Bromoacetyl)phenyl-1-butanesulfonamide

Katalognummer: B13811378
Molekulargewicht: 334.23 g/mol
InChI-Schlüssel: UGWJUKAUMKDATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromoacetyl)phenyl-1-butanesulfonamide is a chemical compound with the molecular formula C12H16BrNO3S and a molecular weight of 334.23 g/mol It is known for its unique structure, which includes a bromoacetyl group attached to a phenyl ring and a butanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromoacetyl)phenyl-1-butanesulfonamide typically involves the reaction of 4-bromoacetophenone with butanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromoacetyl)phenyl-1-butanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl-1-butanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

N-(4-Bromoacetyl)phenyl-1-butanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Bromoacetyl)phenyl-1-butanesulfonamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chloroacetyl)phenyl-1-butanesulfonamide
  • N-(4-Fluoroacetyl)phenyl-1-butanesulfonamide
  • N-(4-Iodoacetyl)phenyl-1-butanesulfonamide

Uniqueness

N-(4-Bromoacetyl)phenyl-1-butanesulfonamide is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties.

Eigenschaften

Molekularformel

C12H16BrNO3S

Molekulargewicht

334.23 g/mol

IUPAC-Name

6-bromo-5-oxo-N-phenylhexane-1-sulfonamide

InChI

InChI=1S/C12H16BrNO3S/c13-10-12(15)8-4-5-9-18(16,17)14-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2

InChI-Schlüssel

UGWJUKAUMKDATG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCCCC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.